molecular formula C10H14N2O2S B8673316 6-Ethyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester

6-Ethyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester

Cat. No. B8673316
M. Wt: 226.30 g/mol
InChI Key: MWPHOKPAFGWTGB-UHFFFAOYSA-N
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Patent
US08299086B2

Procedure details

A solution of S-methylisothiourea sulphate (874 mg, 4.65 mmol) and 2,4-dioxohexanoic acid ethyl ester (800 mg, 4.65 mmol) in ethanol (4 mL) is heated to 80° C. for 48 h. The reaction mixture is then filtered, evaporated and purified by prep. TLC (using heptane/EA 1/1 as eluent) to give 590 mg of 6-ethyl-2-methylsulfanyl-pyrimidine-4-carboxylic acid ethyl ester as a yellow oil; LC-MS: tR=0.91 min, [M+H]+=227.22. 1H NMR (D6-DMSO): δ 1.24 (t, J=7.5 Hz, 3H), 1.34 (t, J=7.0 Hz, 3H), 2.56 (s, 3H), 2.81 (q, J=7.5 Hz, 2H), 4.37 (q, J=7.0 Hz, 2H), 7.58 (s, 1H).
Quantity
874 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[CH3:6][S:7][C:8](=[NH:10])[NH2:9].[CH2:11]([O:13][C:14](=[O:22])[C:15](=O)[CH2:16][C:17](=O)[CH2:18][CH3:19])[CH3:12]>C(O)C>[CH2:11]([O:13][C:14]([C:15]1[CH:16]=[C:17]([CH2:18][CH3:19])[N:9]=[C:8]([S:7][CH3:6])[N:10]=1)=[O:22])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
874 mg
Type
reactant
Smiles
S(=O)(=O)(O)O.CSC(N)=N
Name
Quantity
800 mg
Type
reactant
Smiles
C(C)OC(C(CC(CC)=O)=O)=O
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by prep

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NC(=NC(=C1)CC)SC
Measurements
Type Value Analysis
AMOUNT: MASS 590 mg
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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